molecular formula C14H21N3O4 B1668113 Butralin CAS No. 33629-47-9

Butralin

Cat. No.: B1668113
CAS No.: 33629-47-9
M. Wt: 295.33 g/mol
InChI Key: SPNQRCTZKIBOAX-UHFFFAOYSA-N
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Description

Butralin, also known as N-sec-butyl-4-(2-methyl-2-propanyl)-2,6-dinitroaniline, is a pre-emergence herbicide and growth inhibiting substance. It was first developed by Amchem Products, Inc. in the United States. This compound is primarily used to control single-leaf weeds and some dicotyledons in various crops such as cotton, rice, corn, sunflower, potato, peanuts, watermelon, beet, sugar cane, and vegetable crops .

Scientific Research Applications

Butralin has several scientific research applications, including:

Safety and Hazards

Butralin is harmful if swallowed and fatal in contact with skin . It causes serious eye irritation and is suspected of causing genetic defects . It is very toxic to aquatic life with long-lasting effects . Personal protective equipment should be used when handling this compound .

Mechanism of Action

Target of Action

Butralin, a dinitroaniline herbicide, primarily targets tubulin proteins in plants . Tubulin proteins are crucial for cell division and growth, particularly in the formation of the mitotic spindle during cell division .

Mode of Action

this compound acts by inhibiting cell division and differentiation in plants . After entering the plant body through the hypocotyls of young roots or their hook-like projections, this compound inhibits cell mitosis and differentiation, disrupts nuclear division, and subsequently inhibits the growth of young roots and buds . This leads to plant lodging, twisting, growth arrest, and eventually plant death .

Biochemical Pathways

this compound’s action on tubulin proteins disrupts the normal mitotic sequence in plants . This disruption of the cell cycle specifically affects the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division .

Pharmacokinetics

The dissipation half-lives of this compound in soil and plant tissues (such as peanut seedlings) range from 4.2 to 6.6 days . After storage at -20°C for 365 days, the degradation rate of this compound residues in peanut kernels was less than 30% . These findings suggest that this compound has a relatively short persistence in the environment and in plant tissues.

Result of Action

this compound’s action results in significant molecular and cellular effects. It causes DNA damage and alters the expression levels of certain genes . For instance, in a study on female rats, this compound treatment increased DNA damage by 221% and altered the expression levels of Acsm2, Ace, and Ace2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the dissipation rate of this compound in the environment can be influenced by factors such as temperature, moisture, and soil type . Furthermore, the risk associated with this compound residue in crops is considered low for people in China, suggesting that the compound’s action and potential risks are influenced by dietary exposure and consumption habits .

Biochemical Analysis

Biochemical Properties

Butralin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits microtubule polymerization, which is crucial for cell division. This compound binds to tubulin, a protein that polymerizes to form microtubules, thereby disrupting the formation of the mitotic spindle and preventing cell division . This interaction is essential for its herbicidal activity, as it effectively halts the growth of target weeds.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, which are essential for maintaining cell shape, intracellular transport, and cell division. In plant cells, this compound’s inhibition of microtubule polymerization leads to the arrest of cell division, ultimately causing cell death . Additionally, this compound can impact cell signaling pathways and gene expression by altering the cytoskeletal structure, which is involved in signal transduction and gene regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin, inhibiting microtubule polymerization. This inhibition prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division . By disrupting microtubule dynamics, this compound effectively halts cell division, leading to the death of target weed cells. Furthermore, this compound may also affect other cellular processes that rely on microtubules, such as intracellular transport and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, with a degradation rate of less than 30% after 365 days of storage at -20°C . The dissipation half-lives of this compound in soil and plant tissues range from 4.2 to 22 days, depending on environmental conditions . Long-term exposure to this compound can lead to persistent inhibition of cell division and other microtubule-dependent processes, resulting in sustained herbicidal activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At recommended dosages, this compound does not induce significant harm to non-target organisms . At higher doses, this compound can exhibit toxic effects, including disruption of normal cellular functions and potential adverse effects on overall health. Threshold effects are observed, where low doses may have minimal impact, while higher doses result in more pronounced toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its degradation and detoxification. It is metabolized by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups into the molecule, facilitating its breakdown . The metabolites of this compound are further conjugated with glutathione or other cofactors, enhancing their solubility and excretion. These metabolic processes help to reduce the persistence and toxicity of this compound in the environment.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its herbicidal effects. The distribution of this compound within tissues is influenced by factors such as tissue type, environmental conditions, and the presence of transport proteins.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus, where it interacts with tubulin and other microtubule-associated proteins . This compound’s activity is influenced by its localization, as it needs to be in proximity to its target proteins to exert its herbicidal effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy.

Preparation Methods

Butralin is synthesized through a series of chemical reactions involving dinitrotoluidine. The synthetic route typically involves nitration, alkylation, and amination reactions. The industrial production of this compound involves the following steps:

Chemical Reactions Analysis

Butralin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding nitro compounds.

    Reduction: Reduction of this compound can lead to the formation of amines.

    Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst. Major products formed from these reactions include nitro compounds, amines, and substituted anilines .

Comparison with Similar Compounds

Butralin belongs to the dinitroaniline class of herbicides, which also includes compounds such as benfluralin, ethafluralin, oryzalin, pendimethalin, prodiamine, and trifluralin. These compounds share a similar mechanism of action, targeting tubulin proteins and inhibiting cell division. this compound is unique in its specific application and effectiveness in controlling certain types of weeds .

Properties

IUPAC Name

N-butan-2-yl-4-tert-butyl-2,6-dinitroaniline
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InChI

InChI=1S/C14H21N3O4/c1-6-9(2)15-13-11(16(18)19)7-10(14(3,4)5)8-12(13)17(20)21/h7-9,15H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNQRCTZKIBOAX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C14H21N3O4
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DSSTOX Substance ID

DTXSID3032337
Record name Butralin
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Molecular Weight

295.33 g/mol
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Physical Description

Yellow-orange solid; [Merck Index]
Record name Butralin
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Boiling Point

134-146 °C at 0.5 mm Hg
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Flash Point

97 °F (36 °C) open cup
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Solubility

Solubility in ethanol 73, methanol 98 and hexane 300 g/L at 25-26 °C. Solubility in dichloroethane 146, benzene 270 and acetone 448 g/100 mL at 24 °C., In water, 1 mg/L at 25 °C
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Density

1.06 at 25 °C
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Vapor Pressure

0.000013 [mmHg], 1.3X10-5 mm Hg at 25 °C
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Color/Form

Yellow orange crystals

CAS No.

33629-47-9
Record name Butralin
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Record name Butralin [ANSI:BSI:ISO]
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Record name Benzenamine, 4-(1,1-dimethylethyl)-N-(1-methylpropyl)-2,6-dinitro-
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Record name 4-(tert-butyl)-N-sec-butyl-2,6-dinitroaniline
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Melting Point

61 °C
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An alternative synthesis for N-sec-butyl-4-tert-butyl-2,6-dinitroaniline is set forth in U.S. Pat. Nos. 4,289,907 and 4,395,572 to Chan. The starting material in this synthesis is a nitrophenol such as 2,6-dinitro-4-tert-butylphenol. The nitrophenol is methylated by reaction with methyl iodide/potassium carbonate to produce 4-tert-butyl-2,6-dinitroanisole. The 4-tert-butyl-2,6-dinitroanisole is then reacted with sec-butylamine to produce N-sec-butyl-4-tert-butyl-2,6-dinitroaniline. While effective in producing the desired product, this process also suffers from a number of distinct disadvantages.
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Synthesis routes and methods III

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More specifically, the process for producing N-sec-butyl-4-tert-butyl-2,6-dinitroaniline comprises reacting 4-tert-butylphenol with dimethyl sulfate to produce 4-tert-butylanisole. The 4-tert-butylanisole is then reacted with nitrating agent to produce 2,6-dinitro-4-tert-butylanisole. The 2,6-dinitro-4-tert-butylanisole is then reacted with sec-butylamine to produce N-sec-butyl-4-tert-butyl-2,6-dinitroaniline.
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Synthesis routes and methods IV

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One gram of 2,6-dinitro-4-t-butylchlorobenzene was allowed to react with one gram of sec-butylamine by adding the amine dropwise to a refluxing mixture of 50 ml. dry toluene, and the 2,6-dinitro-4-t-butylchlorobenzene. After complete addition, the mixture was refluxed eight hours, cooled to room temperature, the amine hydrochloride filtered off, and toluene and unreacted amine were removed under reduced pressure. The thick material that resulted was dissolved in hot ethanol and the product was crystallized upon cooling to yield N-sec-butyl-2,6-dinitro-4-t-butylaniline melting at 60°-62° C.
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Synthesis routes and methods V

Procedure details

1 gram of 2,6-dinitro-4-tert-butylchlorobenzene was allowed to react with 1 gram of sec-butylamine by adding the amine dropwise to a refluxing mixture of 50 ml. dry toluene, and the 2,6-dinitro-4-tert-butylchlorobenzene. After complete addition, the mixture was refluxed 8 hours, cooled to room temperature, the amine hydrochloride filtered off, and toluene and unreacted amine were removed under reduced pressure. The thick material that resulted was dissolved in hot ethanol and the product was crystallized upon cooling to yield 4-tert-butyl-N-sec-butyl-2,6 -dinitroaniline melting at 60° -62° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Butralin exert its herbicidal effect?

A1: this compound disrupts cell division in susceptible plants, primarily targeting root meristems. [, ] This disruption leads to suppressed root elongation and increased radial root enlargement. [] The compound affects microtubule organization, similar to other dinitroaniline herbicides. [, ]

Q2: Are there differences in the effects of this compound and other dinitroaniline herbicides on cell division?

A2: Yes, while this compound shares a similar mode of action with other dinitroanilines, subtle differences exist. For example, Nitralin treatment leads to the formation of polymorphic nuclei and increased ploidy levels, whereas this compound treatment decreases prophase figures and increases nuclei per cell, resulting in multinucleate cells. []

Q3: How rapidly does this compound affect plant growth?

A3: this compound's effects on root growth become visible within hours of application. Studies observed a response in ryegrass as early as 1 hour after treatment. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H28N2O4, and its molecular weight is 336.43 g/mol. [, ]

Q5: What analytical techniques are used to characterize and quantify this compound?

A5: Gas chromatography (GC) [, , ] and high-performance liquid chromatography (HPLC) [, , ] coupled with various detectors like mass spectrometry (MS) or ultraviolet (UV) detectors are commonly employed for this compound analysis.

Q6: Is this compound stable in different formulations?

A6: this compound formulations can be developed to ensure stability. For instance, a this compound nanoemulsion, formulated with specific ratios of oil phase, aqueous phase, and stabilizers, demonstrated enhanced stability and efficacy in controlling tobacco axillary bud germination. []

Q7: Does this compound exhibit any catalytic properties?

A7: Current scientific literature primarily focuses on this compound's herbicidal activity, and its catalytic properties have not been extensively explored.

Q8: Have computational methods been used to study this compound?

A8: While computational studies on this compound are limited in the provided research, QSAR (Quantitative Structure-Activity Relationship) models could be developed to predict the activity and properties of this compound and related compounds based on their structural features. []

Q9: How does the structure of this compound contribute to its herbicidal activity?

A9: The dinitroaniline moiety in this compound is crucial for its herbicidal activity. [] Modifications to this structure can significantly influence its potency and selectivity against different plant species.

Q10: What are the challenges in formulating this compound, and how are they addressed?

A10: Traditional formulations of this compound, like emulsifiable concentrates (EC), often contain volatile organic solvents, raising environmental concerns. [] Researchers are exploring environmentally friendly alternatives, such as wettable powder formulations (WP) with reduced solvent content. [] Nanoemulsions offer another promising approach for improving this compound's stability and efficacy. []

Q11: Are there specific regulations regarding the use and disposal of this compound?

A11: Yes, as a pesticide, this compound is subject to regulations concerning its safe use, handling, and disposal. [] Compliance with these regulations ensures minimal environmental impact and protects human health.

Q12: How is this compound absorbed, distributed, metabolized, and excreted by plants?

A12: this compound primarily acts within the soil, affecting germinating seeds and emerging seedlings. [] Its uptake and translocation within plants are limited, contributing to its selectivity against certain weed species. []

Q13: What types of studies are used to assess the efficacy of this compound?

A13: Field trials [, , , , , ] are essential for evaluating this compound's effectiveness in controlling weeds under real-world conditions. These trials typically involve comparing this compound to other herbicides or weed control methods.

Q14: Has resistance to this compound been reported in weed populations?

A14: While the provided research doesn't explicitly mention this compound resistance, the development of herbicide resistance is a constant concern. Continuous monitoring of weed populations for resistance is crucial for sustainable weed management.

Q15: How does this compound degrade in the environment?

A16: this compound undergoes degradation in the soil, influenced by factors like microbial activity and soil properties. [, ] Its half-life in soil has been reported to range from 9 to 18 days. [, ]

Q16: What are the potential environmental impacts of this compound?

A17: While considered relatively safe, this compound's environmental impact should be minimized. [, ] Responsible application practices, including appropriate timing and dosage, help reduce potential risks to non-target organisms and water resources.

Q17: What is the persistence of this compound in the soil?

A18: The persistence of this compound in soil is influenced by factors like soil type, pH, temperature, and microbial activity. [, , ] Studies have shown that this compound can persist in soil for several weeks, with reported half-lives ranging from 9 to 11 days. [, ]

Q18: How does the solubility of this compound affect its activity?

A19: this compound's low water solubility affects its bioavailability in the soil. [] Formulations like emulsions and nanoemulsions can improve its solubility and enhance its uptake by target plants. [, ]

Q19: How are analytical methods for this compound validated?

A20: Analytical methods used to quantify this compound residues in various matrices, such as soil, water, and crops, require rigorous validation. [, ] This process typically includes assessing parameters like accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). [, , , ]

Q20: Are there any viable alternatives to this compound for weed control?

A21: Numerous weed control methods can serve as alternatives to this compound, each with its own set of advantages and limitations. [, ] Integrated weed management strategies, combining cultural practices, mechanical methods, and alternative herbicides, offer a comprehensive approach to weed control. []

Q21: What are the best practices for the disposal of this compound waste?

A22: Proper disposal of this compound waste is crucial to prevent environmental contamination. [] Following local regulations and guidelines ensures responsible waste management.

Q22: What resources are crucial for advancing research on this compound and similar herbicides?

A23: Continued research on this compound and its analogs benefits from access to advanced analytical techniques, computational modeling tools, and controlled environments for conducting laboratory and field studies. [] Collaboration between academic institutions, research organizations, and the agricultural industry is essential for driving innovation in this field.

Q23: How has the use of this compound evolved over time?

A24: The introduction and adoption of this compound as a herbicide mark significant milestones in weed control strategies. [] As research continues to uncover more about its mode of action, environmental fate, and potential for resistance development, best practices for its use evolve to ensure its long-term efficacy and sustainability. []

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